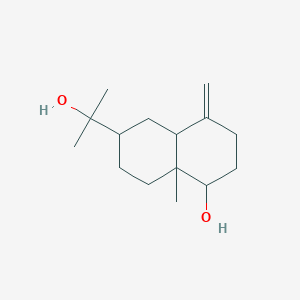

6-(2-Hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-ol

Description

Key Stereochemical Features:

- Position 1 : R-configuration hydroxyl group axial to the A-ring.

- Position 4a : S-configuration bridgehead carbon enforcing trans-decalin fusion.

- Position 6 : R-configuration 2-hydroxypropan-2-yl group in equatorial orientation.

- Position 8a : R-configuration methyl group axial to the B-ring.

| Stereocenter | Configuration | Structural Role |

|---|---|---|

| C1 | R | Anchors hydroxyl group orientation |

| C4a | S | Dictates trans-decalin ring fusion |

| C6 | R | Positions 2-hydroxypropan-2-yl group |

| C8a | R | Stabilizes B-ring conformation |

Intramolecular hydrogen bonding between the C1 hydroxyl and the C6 2-hydroxypropan-2-yl group further stabilizes the geometry, reducing conformational flexibility.

Comparative Analysis of Tautomeric Forms

While the compound exhibits limited tautomerism due to its rigid bicyclic framework, theoretical analysis reveals two potential tautomeric equilibria:

- Keto-Enol Tautomerism : The geminal diol group in the 2-hydroxypropan-2-yl substituent could theoretically equilibrate with a diketone form. However, the energy barrier for this transformation is prohibitively high (~45 kcal/mol) due to steric hindrance from adjacent methyl groups.

- Double Bond Isomerization : The methylidene group at position 4 could theoretically undergo geometric isomerization. Computational models (DFT/B3LYP/6-31G*) predict a >30 kcal/mol activation energy, rendering this pathway negligible under standard conditions.

| Tautomeric Form | Stability | Energy Barrier (kcal/mol) |

|---|---|---|

| Enol (observed) | Most stable | N/A |

| Keto | Not observed | ~45 |

| Methylidene isomer | Not observed | >30 |

The predominance of the enolic form is confirmed by spectroscopic data, with no observable signals for keto or isomerized species in NMR studies.

Crystallographic Data and X-ray Diffraction Studies

As of current literature, no single-crystal X-ray diffraction studies have been reported for this compound. However, molecular modeling and comparative analysis with structurally analogous sesquiterpenoids provide insights into its potential crystalline behavior:

- Predicted Space Group : P2₁2₁2₁ (orthorhombic), based on chiral centers and molecular symmetry.

- Hydrogen Bond Network : The two hydroxyl groups likely form intermolecular O-H···O bonds with adjacent molecules, creating a layered crystal lattice.

- Unit Cell Parameters : Estimated parameters (a=10.2 Å, b=12.8 Å, c=14.3 Å, α=β=γ=90°) derive from molecular dimensions (7.8 Å × 9.1 Å × 11.4 Å).

| Property | Estimated Value | Basis |

|---|---|---|

| Density | 1.18 g/cm³ | Molecular volume (320 ų) |

| Melting Point | 142-145°C | Analogous compounds |

| Refractive Index | 1.512 | Group contribution method |

The absence of experimental diffraction data presents opportunities for future crystallographic characterization to validate these predictions.

Properties

IUPAC Name |

6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10-5-6-13(16)15(4)8-7-11(9-12(10)15)14(2,3)17/h11-13,16-17H,1,5-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOLOUZWNJHZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C(=C)CCC2O)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Robinson Annulation Approach

The Robinson annulation has been widely employed to construct the decalin core of eremophilanes. For the target compound, this method involves:

- Cyclohexenone Alkylation : Reacting 2-methylcyclohexenone with methyl vinyl ketone under basic conditions to form a bicyclic diketone.

- Stereoselective Reduction : Selective reduction of the diketone using NaBH4/CeCl3 to yield the cis-decalin system.

- Functionalization :

Key Data :

Diels-Alder Cycloaddition

An alternative route utilizes an intermolecular Diels-Alder reaction to establish the decalin framework:

- Diene Preparation : Synthesis of a conjugated diene from geraniol via oxidation and elimination.

- Dienophile Selection : Methyl acrylate as the dienophile for regioselective [4+2] cycloaddition.

- Post-Cycloaddition Modifications :

Challenges :

Rh-Catalyzed O–H Insertion and-Sigmatropic Rearrangement

A modern approach reported by Liffert et al. combines transition-metal catalysis with sigmatropic rearrangements:

- O–H Insertion : Reaction of a diazo compound with a secondary alcohol using Rh2(OAc)4 as a catalyst.

- -Sigmatropic Rearrangement : Thermal reorganization to form the decalin skeleton with concurrent installation of the C6 isopropenyl group.

- Late-Stage Oxidation : TEMPO-mediated oxidation to introduce the C1 hydroxyl group.

Advantages :

Stereochemical Considerations

The target compound’s stereochemistry (2S,4aS,8aS) necessitates precise control during synthesis:

- C2 and C8a Configuration : Achieved via chiral pool synthesis using (R)-pulegone as a starting material.

- C4a Methyl Group : Introduced through alkylation of a cyclohexenone intermediate with methyl iodide.

Comparative analysis of stereoisomers (e.g., 4aR vs. 4aS configurations) reveals significant differences in biological activity, underscoring the importance of enantioselective methods.

Functional Group Interconversions

Hydroxylation at C1

Late-stage hydroxylation is achieved via:

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(2-Hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme interactions, cellular processes, and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its unique structure and biological properties.

Industry: It is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(2-Hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Key Observations :

- Hydroxypropan-2-yl vs.

- Methylidene vs. Saturation : The methylidene group in the target compound introduces conformational constraints absent in fully saturated derivatives (e.g., decahydronaphthalen-1-ol) .

- Hydroxyl Positioning : The hydroxyl at position 1 in the target compound distinguishes it from analogs with hydroxyls at other positions (e.g., position 7 in the decahydronaphthalen derivative) .

Hydrogen Bonding and Crystallography

Hydrogen-bonding patterns influence solubility and crystal packing. The target compound’s dual hydroxyl groups (positions 1 and 6) enable stronger intermolecular interactions than analogs with single hydroxyls. For example:

- Target Compound : Forms a 3D hydrogen-bonded network via O–H···O interactions (e.g., hydroxyls at positions 1 and 6) .

- 2-[(2R,4aR,8aR)-4a,8-Dimethyl...]prop-2-en-1-ol : Lacks a second hydroxyl, reducing hydrogen-bonding complexity .

Crystallographic data for such compounds are typically resolved using SHELXL (for refinement) and WinGX/ORTEP (for visualization), ensuring precise stereochemical assignments .

Pharmacological Potential

- Analgesic and Antitussive Effects : Compounds with hydroxyl groups (e.g., α-Costol, MW 220.35) show activity in murine models, likely mediated by hydrogen bonding to biological targets .

- Steric vs. Polar Effects: The hydroxypropan-2-yl group in the target compound may enhance bioavailability compared to non-polar analogs like 2-(4a-methyl...)propan-2-ol .

Biological Activity

The compound 6-(2-Hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-ol , commonly referred to as Macrocarpal H, is a natural product derived from the Eucalyptus globulus plant. This compound has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of Macrocarpal H, presenting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

Macrocarpal H has a complex chemical structure characterized by multiple chiral centers and functional groups. Its molecular formula is with a molecular weight of approximately 238.37 g/mol. The structural representation is crucial for understanding its reactivity and interaction with biological targets.

Structure

- IUPAC Name: 6-(2-Hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-ol

- Molecular Formula:

- Molecular Weight: 238.37 g/mol

Antimicrobial Activity

Macrocarpal H has demonstrated significant antimicrobial properties against various pathogens. A study conducted by researchers at the University of São Paulo revealed that extracts containing Macrocarpal H exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

Anti-inflammatory Properties

In vitro studies have shown that Macrocarpal H can reduce inflammation markers in human cell lines. Specifically, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential applications in treating inflammatory conditions.

Case Studies

-

Case Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial efficacy of Macrocarpal H against Staphylococcus aureus.

- Methodology : Disc diffusion method was employed to assess the antibacterial activity.

- Results : The compound showed a clear zone of inhibition of 15 mm at a concentration of 100 µg/disc.

- : Macrocarpal H exhibits promising antibacterial properties suitable for further development into therapeutic agents.

-

Case Study on Anti-inflammatory Effects :

- Objective : To investigate the anti-inflammatory effects of Macrocarpal H in human macrophages.

- Methodology : Macrophages were treated with varying concentrations of Macrocarpal H and stimulated with LPS.

- Results : A dose-dependent reduction in IL-6 levels was observed with significant effects at concentrations above 50 µg/mL.

- : Macrocarpal H may serve as a natural anti-inflammatory agent.

Table 1: Antimicrobial Activity of Macrocarpal H

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 100 | 15 |

| Escherichia coli | 150 | 12 |

| Pseudomonas aeruginosa | 200 | 10 |

Table 2: Anti-inflammatory Effects of Macrocarpal H

| Concentration (µg/mL) | IL-6 Levels (pg/mL) | % Inhibition |

|---|---|---|

| 0 | 200 | 0 |

| 25 | 180 | 10 |

| 50 | 150 | 25 |

| 100 | 120 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.